2-[(2-Chloro-1,1,2-trifluoroethyl)sulfanyl]ethan-1-ol
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Overview
Description
2-[(2-Chloro-1,1,2-trifluoroethyl)sulfanyl]ethan-1-ol is an organic compound characterized by the presence of a chloro, trifluoroethyl, and sulfanyl group attached to an ethan-1-ol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Chloro-1,1,2-trifluoroethyl)sulfanyl]ethan-1-ol typically involves the reaction of 2-chloro-1,1,2-trifluoroethane with ethanethiol under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Chloro-1,1,2-trifluoroethyl)sulfanyl]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form simpler alcohols or alkanes.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like ammonia (NH3) or thiols (R-SH) are used under basic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of simpler alcohols or alkanes.
Substitution: Formation of substituted ethan-1-ol derivatives.
Scientific Research Applications
2-[(2-Chloro-1,1,2-trifluoroethyl)sulfanyl]ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(2-Chloro-1,1,2-trifluoroethyl)sulfanyl]ethan-1-ol involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and molecular targets are subject to ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-1,1,2-trifluoroethyl difluoromethyl ether
- 1-Chloro-2,2,2-trifluoroethyl difluoromethyl ether
- 2-Chloro-1,1,1,2-tetrafluoroethane
Uniqueness
2-[(2-Chloro-1,1,2-trifluoroethyl)sulfanyl]ethan-1-ol is unique due to the presence of both a sulfanyl and hydroxyl group, which imparts distinct chemical reactivity and potential applications. Its trifluoroethyl group also contributes to its unique properties compared to other similar compounds.
Properties
CAS No. |
380-49-4 |
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Molecular Formula |
C4H6ClF3OS |
Molecular Weight |
194.60 g/mol |
IUPAC Name |
2-(2-chloro-1,1,2-trifluoroethyl)sulfanylethanol |
InChI |
InChI=1S/C4H6ClF3OS/c5-3(6)4(7,8)10-2-1-9/h3,9H,1-2H2 |
InChI Key |
CICJMKSWJNAWLP-UHFFFAOYSA-N |
Canonical SMILES |
C(CSC(C(F)Cl)(F)F)O |
Origin of Product |
United States |
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